5-Chloro-2-(ethylsulfonyl)pyridine

Vue d'ensemble

Description

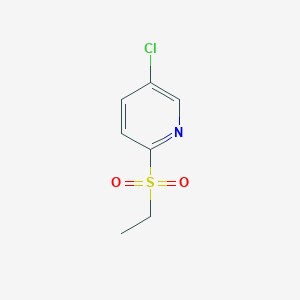

5-Chloro-2-(ethylsulfonyl)pyridine is a heterocyclic organic compound with the molecular formula C7H8ClNO2S. It features a pyridine ring substituted with a chloro group at the 5-position and an ethylsulfonyl group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(ethylsulfonyl)pyridine typically involves the chlorination of 2-(ethylsulfonyl)pyridine. One common method includes the reaction of 2-(ethylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C to ensure the selective chlorination at the 5-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions. This reaction is influenced by the electron-withdrawing effect of the ethylsulfonyl group, which activates the pyridine ring for attack by nucleophiles. Key findings include:

-

Ammonia/Amine Substitution : Reaction with amines (e.g., methylamine) at 80–120°C in DMF yields 5-amino-2-(ethylsulfonyl)pyridine derivatives .

-

Thiol Substitution : Thiols replace the chlorine atom in the presence of NaH, forming thioether-linked pyridines .

Table 1: Reaction Conditions for S<sub>N</sub>Ar of 5-Chloro-2-(ethylsulfonyl)pyridine

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| NH<sub>3</sub> | K<sub>2</sub>CO<sub>3</sub> | DMF | 100 | 12 | 78 |

| CH<sub>3</sub>NH<sub>2</sub> | Et<sub>3</sub>N | THF | 80 | 6 | 85 |

| HS−R | NaH | DMSO | 120 | 3 | 92 |

Reduction of the Ethylsulfonyl Group

The ethylsulfonyl moiety can be selectively reduced to a thioether or ethyl group under catalytic hydrogenation:

-

Hydrogenation with Iridium Catalysts : Using [Ir(cod)(PCy<sub>3</sub>)py]PF<sub>6</sub> (Cy = cyclohexyl, cod = 1,5-cyclooctadiene), the sulfonyl group is reduced to a thioether without affecting the pyridine ring .

-

LiAlH<sub>4</sub> Reduction : Converts the sulfonyl group to a sulfinic acid derivative.

Table 2: Reduction Conditions and Outcomes

| Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| H<sub>2</sub> (1 atm) | Ir(cod)(PCy<sub>3</sub>)py | MeOH | 25 | 5-Chloro-2-(ethylthio)pyridine | 81 |

| LiAlH<sub>4</sub> | – | THF | 0→RT | 5-Chloro-2-(ethylsulfinic)pyridine | 68 |

Oxidation and Sulfonation

The ethylsulfonyl group participates in further oxidation and sulfonation:

-

Oxidation with mCPBA : Converts the sulfonyl group to a sulfonic acid derivative.

-

Sulfonation : Reacts with SO<sub>3</sub> in H<sub>2</sub>SO<sub>4</sub> to form polysulfonated derivatives.

Biological Reactivity

In medicinal chemistry contexts, the compound’s reactivity extends to covalent interactions with biological targets:

-

Glutathione Reactivity : Demonstrates a half-life of 1.4–1.5 hours when reacting with glutathione, indicating moderate stability in physiological conditions .

-

Enzyme Inhibition : The ethylsulfonyl group forms covalent adducts with cysteine residues in proteins (e.g., KEAP1), as shown by X-ray crystallography .

Table 3: Biological Reactivity Profile

| Property | Value/Outcome | Source |

|---|---|---|

| Glutathione half-life | 1.43–1.52 hours | |

| Microsomal clearance (human) | 147 min (half-life) | |

| Caco-2 permeability | 6.39 × 10<sup>−6</sup> cm/s |

Comparative Reactivity with Analogues

The ethylsulfonyl group’s steric and electronic properties differentiate it from related compounds:

Table 4: Reactivity Comparison of Sulfonyl Pyridines

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1. Intermediate in Drug Synthesis

5-Chloro-2-(ethylsulfonyl)pyridine serves as an important intermediate in the synthesis of various biologically active compounds. The presence of the ethylsulfonyl group allows for modifications that can enhance the solubility and bioactivity of derivatives.

2. Reaction Mechanisms

The compound can undergo nucleophilic substitution reactions due to the chlorine atom, while the ethylsulfonyl group can participate in sulfonation and oxidation reactions. These reactions are essential for creating derivatives with improved pharmacological properties.

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, suggesting that this compound could be a candidate for further drug development targeting infectious diseases.

2. Anticancer Properties

The compound has also been studied for its potential anticancer activities. Its structural features allow it to interact with biological targets, influencing enzyme activity and receptor interactions, which are critical in cancer treatment strategies .

Case Study 1: Antitumor Activity

A study explored the interaction of pyridine derivatives with phosphatidylinositol 3-kinase (PI3K), an important target in cancer therapy. The results indicated that compounds structurally similar to this compound inhibited PI3K activity, showcasing potential as anticancer agents .

Case Study 2: Synthesis and Characterization

A synthesis method was developed for creating derivatives of this compound, focusing on optimizing yields and reducing environmental impact during production. The synthesized compounds were characterized using techniques such as X-ray crystallography, confirming their structural integrity and potential biological activity .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(ethylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethylsulfonyl groups contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Ethylsulfonyl)pyridine: Lacks the chloro substitution, resulting in different reactivity and biological activity.

5-Chloro-2-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to variations in chemical properties and applications.

5-Bromo-2-(ethylsulfonyl)pyridine:

Uniqueness

5-Chloro-2-(ethylsulfonyl)pyridine is unique due to the combination of its chloro and ethylsulfonyl substituents, which confer specific chemical reactivity and biological activity. This dual substitution pattern allows for diverse applications in synthetic chemistry and biological research, making it a valuable compound in various scientific fields .

Activité Biologique

5-Chloro-2-(ethylsulfonyl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant studies, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈ClN₁O₂S, with a molecular weight of approximately 195.66 g/mol. The compound features a pyridine ring substituted with a chlorine atom and an ethylsulfonyl group, which enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Compounds with similar structures have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of pyridine can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Minimum Inhibitory Concentrations (MIC) for related compounds suggest that they possess bactericidal properties, with some exhibiting MIC values comparable to established antibiotics like gentamicin .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 62.5 |

| Related Compound A | E. coli | 125 |

| Related Compound B | K. pneumoniae | 15.6 |

Anticancer Activity

In addition to its antimicrobial effects, there is emerging evidence that this compound may possess anticancer properties. Its structural features allow for interaction with biological targets involved in cancer cell proliferation and survival pathways. Preliminary studies suggest that the compound may influence enzyme activity related to cancer progression .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells and cancer cells. The chlorine atom facilitates nucleophilic substitution reactions, while the ethylsulfonyl group may enhance solubility and binding affinity.

Synthesis

The synthesis of this compound typically involves multi-step processes that start from simpler pyridine derivatives. The incorporation of the ethylsulfonyl group can be achieved through sulfonation reactions, which are crucial for developing derivatives with enhanced biological activity .

Case Studies

Several case studies have explored the biological efficacy of pyridine derivatives similar to this compound:

- Covalent Inhibitors of KEAP1 : A study highlighted the selectivity of certain pyridine analogues for the KEAP1-NRF2 pathway, which is critical in cancer biology .

- Antichlamydial Activity : Research on related compounds showed selective activity against Chlamydia, demonstrating potential for developing new treatments against this pathogen .

- Antimicrobial Spectrum : A comprehensive review indicated that small molecules based on pyridine scaffolds exhibited broad-spectrum antibacterial activity, supporting further exploration into their therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-(methylsulfanyl)pyridine | Methylsulfanyl group | Smaller alkyl group may influence reactivity |

| 2-Chloro-5-(phenylsulfanyl)pyridine | Phenylsulfanyl group | Aromatic substitution could affect solubility |

| 2-Chloro-5-(butylsulfanyl)pyridine | Butylsulfanyl group | Larger alkyl group introduces steric hindrance |

The specific combination of chlorine and ethylsulfonyl groups in this compound imparts distinct chemical reactivity and potential biological activity not found in other derivatives.

Propriétés

IUPAC Name |

5-chloro-2-ethylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBDRTUOQYTNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630968 | |

| Record name | 5-Chloro-2-(ethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859536-33-7 | |

| Record name | 5-Chloro-2-(ethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.